N-phenyl-3-propan-2-yloxybenzamide
Description
N-Phenyl-3-propan-2-yloxybenzamide is a benzamide derivative featuring a phenyl group attached to the amide nitrogen and a propan-2-yloxy (isopropoxy) substituent at the 3-position of the benzoyl ring.
Properties
IUPAC Name |
N-phenyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(2)19-15-10-6-7-13(11-15)16(18)17-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCGXRPCFGJUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-3-propan-2-yloxybenzamide typically involves the reaction of 3-isopropoxybenzoic acid with aniline. The carboxylic acid group of 3-isopropoxybenzoic acid is first activated, often by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aniline to form the desired amide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-3-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: N-phenyl-3-propan-2-yloxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-phenyl-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and phenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Similarities : Both compounds share a benzamide backbone with a 3-isopropoxy substituent.
- Key Differences : Flutolanil has a trifluoromethyl group at the 2-position of the benzoyl ring, enhancing its lipophilicity and bioactivity compared to the simpler phenyl group in N-phenyl-3-propan-2-yloxybenzamide .
Table 1: Comparison of Key Properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Contrast : This analog replaces the isopropoxy group with a methyl group at the 3-position and incorporates a hydroxyl-containing amine moiety.
- Functional Implications : The N,O-bidentate directing group in this compound enables metal-catalyzed C–H bond functionalization, a feature absent in this compound due to its lack of coordinating hydroxyl groups .
3-Chloro-N-phenyl-phthalimide
- Core Structure : A phthalimide derivative with a chloro substituent and phenyl group.
- Divergent Applications: Used as a monomer for polyimide synthesis, highlighting the role of chloro and imide groups in polymer chemistry, unlike benzamide derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing N-phenyl-3-propan-2-yloxybenzamide and related benzamide derivatives?
- Methodological Answer : The synthesis typically involves amide bond formation between a substituted benzoyl chloride and an aromatic amine. For example, coupling 3-propan-2-yloxybenzoyl chloride with aniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst) in anhydrous dichloromethane or THF at 0–25°C . For the introduction of the propan-2-yloxy group, nucleophilic substitution reactions (e.g., using isopropyl bromide on a hydroxylated benzamide precursor) under alkaline conditions (K₂CO₃/DMF, 60–80°C) are common . Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the isopropyloxy group (e.g., δ ~1.3 ppm for CH₃ protons, δ ~70–75 ppm for the methine carbon) and the amide carbonyl (δ ~165–170 ppm) . High-resolution mass spectrometry (HRMS) can validate molecular mass (e.g., ESI+ mode). For crystalline samples, X-ray diffraction (using SHELX software for refinement) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism , rotamers , or solvent effects . For example:
- If NMR signals for the amide proton are missing, consider dynamic exchange phenomena; use variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) .
- For ambiguous NOE correlations, perform 2D-NMR (COSY, HSQC, HMBC) to resolve connectivity .
- Cross-validate with X-ray crystallography (SHELXL refinement) to resolve stereochemical ambiguities .
Q. What strategies optimize reaction yields for This compound synthesis while minimizing side products?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (0–5°C) during benzoyl chloride addition to prevent hydrolysis .
- Catalyst Selection : Use coupling agents like HATU or EDCI for efficient amidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
- By-product Mitigation : Add molecular sieves to absorb water in moisture-sensitive reactions .
Q. How can researchers analyze the electronic effects of the propan-2-yloxy substituent on the benzamide core?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and HOMO-LUMO gaps .
- Spectroscopic Probes : UV-Vis spectroscopy (e.g., λmax shifts in ethanol) to study conjugation effects.
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by the substituent’s electron-donating/withdrawing nature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
